molecular formula C25H32N2O10 B14778966 Thalidomide-5'-C3-PEG4-acid

Thalidomide-5'-C3-PEG4-acid

Cat. No.: B14778966
M. Wt: 520.5 g/mol
InChI Key: ZOZDMLQQXSYZNG-UHFFFAOYSA-N
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Description

Thalidomide-5’-C3-PEG4-acid is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is a PROTAC (PROteolysis TArgeting Chimera) building block that contains an E3 ligase ligand substituted with carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5’-C3-PEG4-acid involves the conjugation of thalidomide with a polyethylene glycol (PEG) linker. The terminal carboxylic acid group of the PEG linker reacts with the primary amine groups of thalidomide in the presence of activators such as HATU or EDC to form a stable amide bond .

Industrial Production Methods

Industrial production of Thalidomide-5’-C3-PEG4-acid typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are optimized to achieve high yield and purity, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5’-C3-PEG4-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of Thalidomide-5’-C3-PEG4-acid include stable amide bonds with various primary amine-containing molecules .

Scientific Research Applications

Thalidomide-5’-C3-PEG4-acid has a wide range of applications in scientific research:

Mechanism of Action

Thalidomide-5’-C3-PEG4-acid exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of target proteins, such as transcription factors IKZF1 and IKZF3, through the ubiquitin-proteasome pathway. The PEG linker improves the solubility and bioavailability of the compound, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-5’-C3-PEG4-acid is unique due to its specific PEG linker, which enhances its solubility and allows for more efficient conjugation with target proteins. This makes it a valuable tool in the development of PROTACs and other bioconjugates .

Properties

Molecular Formula

C25H32N2O10

Molecular Weight

520.5 g/mol

IUPAC Name

3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C25H32N2O10/c28-21-6-5-20(23(31)26-21)27-24(32)18-4-3-17(16-19(18)25(27)33)2-1-8-34-10-12-36-14-15-37-13-11-35-9-7-22(29)30/h3-4,16,20H,1-2,5-15H2,(H,29,30)(H,26,28,31)

InChI Key

ZOZDMLQQXSYZNG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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